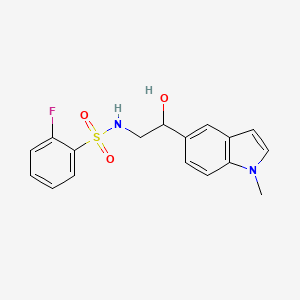

2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzenesulfonamide

Description

2-Fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative incorporating a fluorinated benzene ring and a substituted indole moiety. The compound’s structure features a benzenesulfonamide core with a fluorine atom at the 2-position, linked to a hydroxyethyl group bearing a 1-methyl-1H-indol-5-yl substituent. This design combines aromatic sulfonamide pharmacophores with indole-based structural motifs, which are often associated with biological activity in medicinal chemistry, particularly in targeting enzymes or receptors such as carbonic anhydrases or serotonin pathways .

Properties

IUPAC Name |

2-fluoro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c1-20-9-8-12-10-13(6-7-15(12)20)16(21)11-19-24(22,23)17-5-3-2-4-14(17)18/h2-10,16,19,21H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREHSFVJRNPDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Fluorine Atom: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the fluorinated benzene derivative with a suitable sulfonamide precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the sulfonamide group, potentially using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Reduced sulfonamide derivatives.

Substitution: Nucleophilic substitution products at the fluorine position.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, the compound is studied for its potential as a pharmacophore in drug design. The indole moiety is known for its biological activity, and the addition of the sulfonamide group can enhance its pharmacokinetic properties.

Medicine

In medicine, 2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzenesulfonamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. The sulfonamide group can enhance the compound’s solubility and stability, improving its overall efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The closest structural analogue identified in available literature is 2-(1H-Indol-5-yl)-N-methylethanesulfonamide (CAS: 1448287-67-9), which shares the indole-sulfonamide backbone but lacks the fluorine atom, hydroxy group, and benzene ring present in the target compound. Key structural differences include:

- Fluorine substitution : The fluorine atom in the target compound may enhance metabolic stability or modulate electronic properties of the benzene ring.

- Benzene vs.

Physicochemical and Pharmacokinetic Properties

Limited experimental data are available for direct comparison. However, based on structural trends:

- Solubility : The hydroxy group may counteract lipophilicity, enhancing aqueous solubility relative to the methylated analogue.

- Metabolic stability : Fluorination typically reduces susceptibility to oxidative metabolism, suggesting improved half-life for the target compound.

Biological Activity

2-Fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzenesulfonamide is a synthetic compound that integrates a fluorinated benzene sulfonamide with an indole moiety. This unique structure suggests potential biological activities, making it a candidate for various medicinal applications. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The IUPAC name of the compound is 2-fluoro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzenesulfonamide. The molecular formula is , and it possesses several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 348.39 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | 3.5 (estimated) |

Anticancer Activity

Research indicates that compounds with indole moieties exhibit significant anticancer properties. The indole structure allows for interaction with various cellular targets, including enzymes and receptors involved in cancer progression. For instance, studies have shown that similar indole derivatives can inhibit the growth of several cancer cell lines, including breast and lung cancers, potentially through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. The presence of the hydroxyl group in this compound may enhance its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases. Research into related compounds has demonstrated their capacity to reduce pro-inflammatory cytokine production.

The mechanism of action for 2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzenesulfonamide likely involves multiple pathways:

- Receptor Binding : The indole moiety may interact with various receptors (e.g., serotonin receptors), influencing cellular signaling pathways.

- Enzyme Inhibition : The sulfonamide group may inhibit enzymes critical for cell proliferation or survival, contributing to its anticancer effects.

- Modulation of Gene Expression : By affecting transcription factors or signaling cascades, this compound could alter gene expression profiles associated with cancer and inflammation .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzenesulfonamide:

- Anticancer Study : A study on related indole derivatives showed IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating significant antiproliferative effects .

- Antimicrobial Evaluation : Compounds structurally similar to this sulfonamide were tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at concentrations lower than traditional antibiotics .

- Inflammation Model : In vivo studies using animal models have suggested that indole-based compounds can significantly reduce inflammation markers when administered during inflammatory responses .

Q & A

Q. What are the critical steps and challenges in synthesizing 2-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzenesulfonamide?

Synthesis of this compound likely involves multi-step routes, including sulfonamide coupling, fluorination, and indole functionalization. Key challenges include:

- Reactive intermediates : Handling moisture-sensitive intermediates (e.g., sulfonyl chlorides) under inert atmospheres .

- Yield optimization : Low yields (e.g., 15% in analogous syntheses) may arise from steric hindrance or competing side reactions. Strategies include adjusting reaction time, temperature, or catalyst systems (e.g., K₂CO₃ in DMF at 70°C for heterocyclic coupling) .

- Purification : Column chromatography or recrystallization may be required to isolate the final product with high purity (>95%) .

Q. How can the structural identity of this compound be confirmed?

Methodological approaches include:

- X-ray crystallography : Resolve 3D molecular geometry and confirm stereochemistry (e.g., bond angles, torsion angles) .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Verify aromatic protons (e.g., indole and benzene rings) and substituent integration.

- HRMS : Confirm molecular formula (e.g., exact mass matching for C₁₇H₁₆FN₂O₃S).

- In silico validation : Compare experimental data with computational models (e.g., PubChem-derived InChIKey) .

Q. What biochemical assays are suitable for preliminary activity screening?

- Enzyme inhibition assays : Measure IC₅₀ values against targets like cyclooxygenases (COX) or kinases, leveraging sulfonamide’s affinity for active sites .

- Cellular assays : Assess cytotoxicity (e.g., MTT assay) or anti-proliferative effects in cancer cell lines.

- Binding studies : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Experimental variability : Differences in cell lines, assay conditions, or compound purity.

- Structural analogs : Compare with analogs like N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide to isolate substituent effects .

- Meta-analysis : Cross-validate data across multiple studies (e.g., PubChem, ChEMBL) and apply statistical rigor (e.g., p-value adjustments for high-throughput screens) .

Q. What computational strategies predict the environmental fate of this compound?

- QSAR models : Estimate physicochemical properties (e.g., logP, water solubility) to predict biodegradation or bioaccumulation .

- Molecular dynamics simulations : Model interactions with environmental matrices (e.g., soil, water) .

- Ecotoxicity profiling : Use in silico tools like ECOSAR to assess risks to aquatic organisms .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Core modifications : Introduce electron-withdrawing groups (e.g., halogens) to enhance sulfonamide reactivity .

- Indole substitutions : Replace the 1-methyl group with bulkier substituents to modulate steric effects and target selectivity .

- Pharmacophore mapping : Identify critical moieties (e.g., fluoro-benzene, hydroxyethyl linker) using 3D alignment tools .

Q. What experimental designs optimize high-throughput screening (HTS) for this compound?

- Primary screening : Use 384-well plates with fluorescent or luminescent readouts (e.g., ARE-luciferase assay for Nrf2 activation) .

- Dose-response curves : Test 10–12 concentrations (e.g., 1 nM–100 µM) to calculate EC₅₀/IC₅₀ values .

- Counter-screens : Rule out false positives by testing against unrelated targets (e.g., GPCRs, ion channels) .

Q. How does steric hindrance influence reaction pathways in derivative synthesis?

- Coupling reactions : Bulky groups (e.g., 1-methylindole) may reduce nucleophilic attack efficiency. Mitigate by using polar aprotic solvents (e.g., DMF) or elevated temperatures .

- Sulfonamide formation : Steric effects can slow sulfonyl chloride-amine coupling. Optimize with coupling agents (e.g., EDC/HOBt) .

Q. What analytical methods quantify trace impurities in the final product?

Q. How can researchers validate target engagement in cellular models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.